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2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid -

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

Catalog Number: EVT-13974585
CAS Number:
Molecular Formula: C17H22N2O11
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, which is a naturally occurring sialic acid. This compound is distinguished by the presence of a nitrophenyl group at the 2-position of the neuraminic acid backbone, enhancing its utility in various biochemical applications. It is primarily utilized as a substrate in enzymatic assays, particularly for measuring neuraminidase activity. The molecular formula for this compound is C17H21N2O11C_{17}H_{21}N_{2}O_{11}, with a molecular weight of approximately 452.35 g/mol .

Source and Classification

This compound is classified as a synthetic carbohydrate derivative. Sialic acids, including N-acetylneuraminic acid, are crucial in biological processes, influencing cell signaling and pathogen recognition. The nitrophenyl modification allows for specific interactions with enzymes involved in glycan metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid typically involves several steps:

  1. Starting Material: The synthesis begins with N-acetylneuraminic acid.
  2. Nitrophenyl Group Introduction: A nitrophenyl group is introduced at the 2-position through a selective substitution reaction.
  3. Purification: The resulting compound is purified to achieve high yields and purity.

Each step requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal outcomes.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid features a neuraminic acid backbone with a nitrophenyl moiety attached at the 2-position.

  • Molecular Formula: C17H21N2O11C_{17}H_{21}N_{2}O_{11}
  • Molecular Weight: Approximately 452.35 g/mol
  • Exact Mass: 452.104 g/mol
  • Polar Surface Area: 217.92 Ų

The structural characteristics contribute to its reactivity and function as a substrate for enzymatic assays .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is its hydrolysis by neuraminidase enzymes. In this reaction, neuraminidase catalyzes the cleavage of the glycosidic bond, resulting in the release of N-acetylneuraminic acid and p-nitrophenol:

2 O o Nitrophenyl alpha D N acetylneuraminic acidNeuraminidaseN acetylneuraminic acid p nitrophenol\text{2 O o Nitrophenyl alpha D N acetylneuraminic acid}\xrightarrow{\text{Neuraminidase}}\text{N acetylneuraminic acid p nitrophenol}

This reaction is significant for quantifying enzymatic activity due to the measurable change in absorbance associated with p-nitrophenol production.

Mechanism of Action

Process and Data

The mechanism of action for 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid primarily involves its role as a substrate for neuraminidases. Upon binding to the active site of these enzymes, the compound undergoes hydrolysis, leading to the release of N-acetylneuraminic acid and p-nitrophenol. This process facilitates studies on enzyme kinetics and mechanisms, providing insights into how various conditions (pH, temperature) affect enzymatic activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in methanol (25 mg/ml) and water (4818 mg/l) at 25 °C.
  • Density: Not available.
  • Boiling Point: Not available.
  • Melting Point: Not available.
  • Flash Point: Not applicable.

These properties are crucial for determining the compound’s behavior in various experimental setups and applications .

Applications

Scientific Uses

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several important applications in scientific research:

  • Enzymatic Assays: It serves as a chromogenic substrate for detecting and quantifying sialidase activity, which plays critical roles in cell signaling and pathogen recognition.
  • Kinetic Studies: The compound is used to study enzyme kinetics, helping elucidate substrate specificity and catalytic mechanisms of neuraminidases from various sources (viral and bacterial).
  • Cell Adhesion Studies: Its structural similarity to natural sialic acids allows researchers to investigate its role in cell adhesion and immune response modulation.
Enzymatic Activity and Mechanistic Insights of 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid

Role as a Chromogenic Substrate in Sialidase Activity Assays

2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid (abbreviated as pNP-Neu5Ac or PNP-α-NeuNAc) serves as a critical chromogenic substrate for detecting and quantifying sialidase (neuraminidase) activity. Sialidases catalyze the hydrolytic cleavage of terminal sialic acid residues from glycoconjugates, a process vital in infectious disease pathogenesis. When pNP-Neu5Ac is hydrolyzed, it releases *p-nitrophenol (pNP), a yellow chromophore detectable at 400–405 nm upon alkalization (Figure 1). This enables real-time kinetic monitoring of sialidase activity without secondary reagents [1] [6].

The substrate’s utility is enhanced by its solubility in aqueous-methanol systems (25 mg/mL in methanol), producing clear, colorless-to-faintly-yellow solutions suitable for spectrophotometry [1] [5]. Its minimal free p-nitrophenol impurity (~0.5%) ensures low background noise [2]. A direct spectrophotometric method developed for Streptococcus pneumoniae sialidases (NanA, NanB, NanC) leverages this property, enabling continuous measurement of hydrolysis at 400 nm (ΔεM = 1,300 ± 200 M−1·cm−1) [6]. This method outperforms traditional stopped-assay techniques (e.g., thiobarbituric acid assay) in speed, sensitivity, and suitability for high-throughput inhibitor screening [6].

Table 1: Comparison of Sialidase Activity Assay Methods Using pNP-Neu5Ac

MethodDetection PrincipleAdvantagesLimitations
Direct SpectrophotometricContinuous monitoring at 400 nmReal-time kinetics; no stopping reagents neededRequires UV-transparent buffers
Indirect Alkali-StoppedpNP detection at 405 nm after alkalizationCompatible with opaque solutionsDiscontinuous; lower throughput
Fluorometric (4MU-Neu5Ac)4-Methylumbelliferone fluorescenceHigher sensitivitySignal quenching in complex matrices

Trans-Sialylation Mechanisms in Glycoconjugate Synthesis

Beyond hydrolysis assays, pNP-Neu5Ac functions as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process involves the transfer of sialic acid from pNP-Neu5Ac to acceptor carbohydrates (e.g., lactose, galactooligosaccharides), forming biologically relevant sialosides like 3′-sialyllactose or 6′-sialyllactose [3] [9]. The p-nitrophenyl aglycone acts as an efficient leaving group, facilitating nucleophilic attack by acceptor sugars via retaining or inverting mechanisms depending on the enzyme.

Pasteurella multocida sialyltransferase (PmST) exemplifies this dual functionality, exhibiting both α-2,3- and α-2,6-trans-sialidase activities with pNP-Neu5Ac [9]. Under optimized conditions (pH 5.4–6.4, 40°C, 100 mM lactose), PmST produces:

  • 3′-Sialyllactose: Max yield 2.75 ± 0.35 mM (pH 6.4)
  • 6′-Sialyllactose: Max yield 3.33 ± 0.38 mM (pH 5.4)The enzyme also sialylates galactooligosaccharides (GOS), expanding applications in synthesizing human milk oligosaccharide (HMO) analogs [9]. The ammonium salt form of pNP-Neu5Ac (CAS 210418-02-3) is often preferred for trans-sialylation due to enhanced solubility in aqueous systems [4].

Table 2: Trans-Sialylation Reactions Catalyzed by pNP-Neu5Ac

EnzymeAcceptorProductOptimal ConditionsYield
Pasteurella multocida PmSTLactose3′-SialyllactosepH 6.4, 40°C, 6 h2.75 ± 0.35 mM
Pasteurella multocida PmSTLactose6′-SialyllactosepH 5.4, 40°C, 8 h3.33 ± 0.38 mM
Trypanosoma cruzi trans-sialidaseκ-Casein GMPSialylated glycanspH 7.0, 37°CVariable

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic profiling of pNP-Neu5Ac hydrolysis reveals distinct catalytic efficiencies among sialidases. Studies with Streptococcus pneumoniae isoforms show:

  • NanA: Classic hydrolase with high affinity (Km = 0.12 ± 0.03 mM) and efficiency (kcat/Km = 2,400 M−1s−1).
  • NanB: Intramolecular trans-sialidase with lower affinity (Km = 4.7 ± 0.5 mM).
  • NanC: Dual-function enzyme producing 2-deoxy-2,3-didehydro-Neu5Ac (DANA) [6].

Anti-influenza drugs Zanamivir and Oseltamivir carboxylate inhibit NanA competitively (Ki = 0.5–5 µM), confirming structural similarities between viral and bacterial sialidase active sites [6]. The integrated form of the Michaelis-Menten equation applied to time-course hydrolysis data enables accurate Vmax and Km determination without initial-rate assumptions [6]. pH dependence studies show maximal activity at pH 6.0 for NanA in MES buffer, while NanC favors slightly acidic conditions [6].

Table 3: Kinetic Parameters of Pneumococcal Sialidases with pNP-Neu5Ac

EnzymeKm (mM)Vmax (µmol·min−1·mg−1)kcat (s−1)kcat/Km (M−1s−1)
NanA0.12 ± 0.038.7 ± 0.412.12,400
NanB4.7 ± 0.50.15 ± 0.010.024.3
NanC0.43 ± 0.060.38 ± 0.020.531,230

Comparative Studies on α-2,3 vs. α-2,6 Linkage Specificity in Sialyltransferases

Enzymatic specificity toward sialyl linkages is efficiently probed using pNP-Neu5Ac. Linkage-defined substrates like 4-nitrophenyl-α-2,3-sialyllactoside and 4-nitrophenyl-α-2,6-sialyllactoside (synthesized enzymatically from pNP-Neu5Ac) enable colorimetric discrimination of sialidase or sialyltransferase preferences [7]. For example:

  • Bacterial neuraminidases (Clostridium perfringens) favor α-2,3-linked sialosides.
  • Viral neuraminidases (influenza) hydrolyze α-2,6 linkages more efficiently [7].

In trans-sialylation, Pasteurella multocida PmST displays unique dual α-2,3/α-2,6 regioselectivity. pH modulates this specificity:

  • pH 5.4: Favors α-2,6-sialyllactose synthesis (kcat/Km = 23.22 M−1s−1).
  • pH 6.4: Favors α-2,3-sialyllactose [9].Mutagenesis studies further tune PmST’s regioselectivity, highlighting pNP-Neu5Ac’s role in elucidating structure-function relationships in sialyltransferases [9].

Table 4: Linkage Specificity of Sialidases and Sialyltransferases Using pNP-Neu5Ac Derivatives

EnzymePreferred LinkageSubstrate UsedSpecificity FactorCondition
Clostridium perfringensα-2,3pNP-α-2,3-sialyllactoside8.5-foldpH 5.0, 37°C
Influenza virusα-2,6pNP-α-2,6-sialyllactoside6.2-foldpH 6.5, 37°C
Pasteurella multocida PmSTα-2,6pNP-Neu5Ac + lactosekcat/Km = 23.22 M−1s−1pH 5.4, 40°C
Trypanosoma cruzi TSα-2,3pNP-Neu5Ac + galactooligosaccharides>95% α-2,3 productpH 7.0, 25°C

Table 5: Nomenclature of 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid

Nomenclature TypeName
Systematic IUPAC(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Common SynonymsPNP-α-NeuNAc; p-Nitrophenyl N-acetyl-α-neuraminide; N1516 (Sigma)
CAS Number26112-88-9 (free acid); 210418-02-3 (ammonium salt)
SMILESCC(=O)NC1C(O)CC(OC1C(O)C(O)CO)(Oc2ccc(cc2)N(=O)=O)C(O)=O
InChI KeyOICUZSPXIJAAEA-UHFFFAOYSA-N

Properties

Product Name

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C17H22N2O11

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1

InChI Key

HWBGFIGDTJBVQD-ZLVOJWICSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O

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